2-Aminomethylpyrimidine methanesulfonate
Description
2-Aminomethylpyrimidine methanesulfonate (C₆H₉N₃O₃S) is a heterocyclic organic compound comprising a pyrimidine backbone substituted with an aminomethyl group and a methanesulfonate counterion. Its structure has been elucidated using crystallographic methods such as SHELX-based refinement, a widely adopted tool for small-molecule analysis . For instance, pyrimidine derivatives are frequently utilized in drug design due to their bioactive properties, and methanesulfonate salts often enhance solubility for formulation purposes .
Properties
Molecular Formula |
C6H11N3O3S |
|---|---|
Molecular Weight |
205.24 g/mol |
IUPAC Name |
methanesulfonic acid;pyrimidin-2-ylmethanamine |
InChI |
InChI=1S/C5H7N3.CH4O3S/c6-4-5-7-2-1-3-8-5;1-5(2,3)4/h1-3H,4,6H2;1H3,(H,2,3,4) |
InChI Key |
KPHYZXNSRFAWKM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CN=C(N=C1)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Agrochemicals
Bensulfuron-methyl (C₁₆H₁₈N₄O₇S) and related sulfonylurea herbicides () share a pyrimidinyl moiety but differ in functional groups. These compounds incorporate sulfonylurea bridges and methyl ester groups, enabling herbicidal activity by inhibiting acetolactate synthase in plants. In contrast, 2-aminomethylpyrimidine methanesulfonate lacks the sulfonylurea group, suggesting divergent biological targets .
Key Structural Differences:
| Compound | Core Structure | Key Functional Groups | Primary Application |
|---|---|---|---|
| This compound | Pyrimidine | Aminomethyl, methanesulfonate | Research chemical |
| Bensulfuron-methyl | Pyrimidine | Sulfonylurea, methyl ester | Herbicide |
Heterocyclic Derivatives with Aminomethyl Groups
4-Aminomethylpyridine (C₆H₈N₂) and 2-Amino-4-methylthiazole () are heterocyclic analogs with aminomethyl substituents. While 4-aminomethylpyridine is a pharmaceutical intermediate, 2-amino-4-methylthiazole is employed in polymer and dye synthesis.
Methanesulfonate-Containing Compounds
Methyl methanesulfonate (MMS) (C₂H₆O₃S), an alkylating agent, contains a methanesulfonate ester group. MMS is highly genotoxic, activating p53-dependent DNA damage responses at 200 μM (). In contrast, this compound’s methanesulfonate group likely serves as a counterion rather than a reactive moiety, implying lower direct genotoxicity .
Toxicity Comparison:
| Compound | Genotoxic Potential | Key Mechanism |
|---|---|---|
| Methyl methanesulfonate | High | DNA alkylation, p53 activation |
| This compound | Low (inferred) | Research chemical; limited toxicity data |
Research Findings and Data Gaps
- Structural Analysis: SHELX software has been pivotal in resolving crystal structures of related compounds, such as 2-aminoanilinium 4-methylbenzenesulfonate, highlighting the role of sulfonate groups in stabilizing ionic crystals .
- Transcriptomic Effects: Methyl methanesulfonate (MMS) induces p53-dependent gene expression at 200 μM, with 147 unique genes regulated (). Similar studies on this compound are absent but could clarify its biological interactions.
- Applications: Sulfonylureas dominate agrochemical use, while aminomethylpyrimidine derivatives remain underexplored in drug development, suggesting avenues for future research .
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